2-(3,4-dihydro-2H-1-benzopyran-6-yl)acetonitrile
Description
2-(3,4-Dihydro-2H-1-benzopyran-6-yl)acetonitrile is a nitrile-substituted benzopyran derivative characterized by a partially saturated bicyclic ring system (3,4-dihydro-2H-1-benzopyran) and an acetonitrile functional group at the 6-position. The acetonitrile group, a strong electron-withdrawing substituent, may influence intermolecular interactions, solubility, and participation in reactions such as nucleophilic additions or cyclizations.
Properties
IUPAC Name |
2-(3,4-dihydro-2H-chromen-6-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c12-6-5-9-3-4-11-10(8-9)2-1-7-13-11/h3-4,8H,1-2,5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNSGCPTKIEDIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)CC#N)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-2H-1-benzopyran-6-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dihydro-2H-1-benzopyran with acetonitrile in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dihydro-2H-1-benzopyran-6-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzopyran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of benzopyran oxides.
Reduction: Conversion to benzopyran-6-ylamine.
Substitution: Various substituted benzopyran derivatives depending on the reagents used.
Scientific Research Applications
2-(3,4-dihydro-2H-1-benzopyran-6-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydro-2H-1-benzopyran-6-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects.
Comparison with Similar Compounds
Research Implications and Gaps
- Applications: Benzopyran and pyranone derivatives are explored for pharmaceutical (e.g., anticoagulant, anti-inflammatory) and material science applications.
- Gaps : Direct experimental data (e.g., HOMO/LUMO energies, biological activity) for this compound are absent in the evidence. Further studies should prioritize DFT modeling and synthetic validation.
Biological Activity
2-(3,4-Dihydro-2H-1-benzopyran-6-yl)acetonitrile, with the CAS number 1368590-18-4 and molecular formula CHNO, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Weight : 173.2111 g/mol
- SMILES Notation : N#CCc1ccc2c(c1)CCCO2
Biological Activity Overview
Research indicates that compounds related to the benzopyran structure exhibit various biological activities, including:
- Antioxidant properties
- Anticancer effects
- Antimicrobial activity
The biological activity of this compound may be attributed to its interaction with specific biological targets, including:
- Potassium Channels : Similar compounds have shown relaxant activity by acting on potassium channels, suggesting a potential mechanism for smooth muscle relaxation and vasodilation .
- Antioxidant Activity : Benzopyran derivatives are known for their ability to scavenge free radicals, which can contribute to their protective effects against oxidative stress.
Antitumor Activity
A study evaluated the antiproliferative effects of various benzopyran derivatives on cancer cell lines. The results indicated that certain structural modifications could enhance the anticancer properties, with some compounds showing significant inhibition of cell proliferation in breast and colon cancer models .
Antimicrobial Effects
In another investigation, compounds related to 2-(3,4-dihydro-2H-1-benzopyran) were tested for their antimicrobial activity against various bacterial strains. The findings suggested that these compounds possess notable efficacy against Gram-positive bacteria, indicating their potential as therapeutic agents in treating bacterial infections .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
